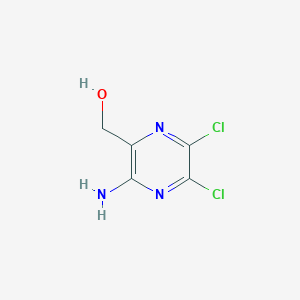

(3-Amino-5,6-dichloropyrazin-2-yl)methanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-amino-5,6-dichloropyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h11H,1H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAWRINAFYJGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(C(=N1)Cl)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538498 | |

| Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95037-20-0 | |

| Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3 Amino 5,6 Dichloropyrazin 2 Yl Methanol

Established Synthetic Routes to (3-Amino-5,6-dichloropyrazin-2-yl)methanol

An established pathway to this compound proceeds through a key intermediate, methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. google.comscbt.comsigmaaldrich.comchemimpex.com The synthesis of this intermediate is documented in patent literature and involves the direct chlorination of its precursor, methyl 3-aminopyrazine-2-carboxylate. google.com The final step is the chemical reduction of the ester group to the primary alcohol.

Esterification: 3-Aminopyrazine-2-carboxylic acid is converted to its methyl ester, methyl 3-aminopyrazine-2-carboxylate. This can be achieved through methods like Fisher esterification using methanol (B129727) in the presence of an acid catalyst such as sulfuric acid. nih.gov Another approach involves reacting an alkali metal salt of the carboxylic acid with methyl bromide in a solvent like dimethylformamide. google.com

Dichlorination: The pyrazine (B50134) ring of methyl 3-aminopyrazine-2-carboxylate is chlorinated at the 5- and 6-positions. A documented method for this transformation is the use of sulfuryl chloride (SO₂Cl₂). google.com The reaction involves treating the starting ester with sulfuryl chloride, which leads to the formation of methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. The reaction can be heated to ensure completion, and the product is typically purified by recrystallization. google.com

Reduction: The final step is the reduction of the methyl ester group of methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate to the hydroxymethyl group, yielding the target compound, this compound. This is a standard transformation in organic synthesis. Powerful reducing agents are required for this conversion.

Table 1: Common Reducing Agents for Ester to Alcohol Conversion

| Reagent | Typical Solvents | Key Characteristics |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | A very powerful and common reagent for ester reduction, but lacks selectivity. commonorganicchemistry.comchemistrysteps.com |

| Lithium borohydride (B1222165) (LiBH₄) | Tetrahydrofuran (THF) | Less reactive than LiAlH₄ but more reactive than NaBH₄; effective for reducing esters. commonorganicchemistry.com |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene, Dichloromethane (DCM), Hexane | A powerful and selective reducing agent, soluble in a wide range of solvents. commonorganicchemistry.com |

| Borane-dimethyl sulfide (B99878) (BH₃-SMe₂) | Tetrahydrofuran (THF) | Effective for both aliphatic and aromatic esters, though aromatic esters may require longer reaction times. commonorganicchemistry.com |

Novel Approaches in the Synthesis of Pyrazine Derivatives

While the established route relies on the functionalization of a pre-existing pyrazine ring, modern organic synthesis has seen the development of novel methods for constructing the pyrazine core itself. These methods could potentially be adapted for the synthesis of this compound or its precursors.

One such approach is the dehydrogenative coupling of β-amino alcohols catalyzed by transition metal complexes, such as those based on manganese or ruthenium. This method is atom-economical, forming the pyrazine ring with the liberation of hydrogen gas and water as the only byproducts. Another strategy involves the Swern oxidation of aminodiols, followed by condensation, which provides a versatile route to various substituted pyrazines. nih.gov These newer methodologies offer more convergent and potentially more environmentally benign alternatives to classical condensation reactions.

Precursor Identification and Optimization in the Synthesis of this compound

Based on the established synthetic pathway, the primary precursors for this compound are:

3-Aminopyrazine-2-carboxylic acid: This is the foundational building block containing the desired arrangement of the amino and carboxylate groups on the pyrazine ring. nih.govrjpbcs.com

Methylating Agent: A source for the methyl group in the esterification step, such as methanol or methyl bromide. nih.govgoogle.com

Chlorinating Agent: A reagent capable of chlorinating the electron-rich pyrazine ring, such as sulfuryl chloride. google.com

Reducing Agent: A hydride donor for the final reduction of the ester to the alcohol, for example, LiAlH₄. commonorganicchemistry.comchemistrysteps.com

Table 2: Key Precursors and Their Roles

| Precursor | CAS Number | Role in Synthesis |

|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | 5240-83-5 | Initial starting material |

| Methyl 3-aminopyrazine-2-carboxylate | 16298-03-6 | Substrate for the chlorination reaction biosynth.com |

| Sulfuryl chloride | 7791-25-5 | Chlorinating agent for the pyrazine ring |

| Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate | 1458-18-0 | Key intermediate; substrate for the final reduction scbt.comsigmaaldrich.com |

| Lithium aluminum hydride | 16853-85-3 | Example of a reducing agent for the ester-to-alcohol conversion |

Asymmetric Synthesis and Stereochemical Control in Pyrazine Derivatization

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not require asymmetric control. However, the field of pyrazine chemistry includes the synthesis of numerous chiral derivatives where stereochemical control is paramount.

Methods for achieving asymmetric synthesis in pyrazine-containing molecules often involve the use of chiral catalysts or chiral reagents. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with high enantioselectivity. rsc.org Another strategy involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, yielding a variety of chiral piperazines. acs.org Furthermore, the use of chiral sulfoxides can induce asymmetry in ortho-directed metalation reactions on pyrazine rings, allowing for the enantioselective introduction of various substituents. acs.org These advanced techniques highlight the possibilities for creating stereochemically complex pyrazine derivatives.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing the reaction conditions for each step of the synthesis is crucial for maximizing the yield and purity of this compound.

Chlorination Step: The chlorination of methyl 3-aminopyrazine-2-carboxylate with sulfuryl chloride is a key transformation. google.com The optimization of this reaction would involve a systematic study of several parameters:

Temperature: The patent literature indicates that the reaction mixture is heated. google.com Controlling the temperature is vital to ensure complete reaction while minimizing the formation of byproducts from over-chlorination or decomposition.

Solvent: While the patent describes using neat sulfuryl chloride, the use of an inert solvent could help to moderate the reaction and improve selectivity.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) would allow for the determination of the optimal reaction time to achieve maximum conversion.

Stoichiometry: The molar ratio of the chlorinating agent to the pyrazine substrate is a critical factor. An insufficient amount will lead to incomplete reaction, while a large excess could result in unwanted side products.

Reduction Step: The final reduction of the ester to the alcohol is also a candidate for optimization.

Choice of Reducing Agent: As shown in Table 1, different hydrides have varying reactivities and selectivities. commonorganicchemistry.com The choice will depend on the presence of other functional groups and cost considerations.

Temperature: These reductions are often performed at low temperatures (e.g., 0 °C) to control the reactivity of the hydride reagent and are then allowed to warm to room temperature.

Work-up Procedure: The quenching of the reaction and the subsequent work-up are critical for isolating the final product in high purity. The choice of quenching agent and extraction solvents must be carefully selected.

Reactivity and Mechanistic Studies of 3 Amino 5,6 Dichloropyrazin 2 Yl Methanol

Electrophilic and Nucleophilic Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring generally resistant to electrophilic aromatic substitution. thieme-connect.de The presence of two strongly electron-withdrawing chlorine atoms further deactivates the ring towards electrophilic attack. Conversely, the amino and hydroxymethyl groups are electron-donating, which can partially counteract the deactivating effects of the ring nitrogens and halogens. However, electrophilic substitution, if it were to occur, would be directed by these activating groups.

The primary mode of reactivity for the pyrazine ring, especially when halogenated, is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile. byjus.com In (3-Amino-5,6-dichloropyrazin-2-yl)methanol, the chlorine atoms serve as excellent leaving groups for such substitutions. The regioselectivity of nucleophilic attack on substituted dichloropyrazines is influenced by the electronic properties of the other substituents. For unsymmetrical 3,5-dichloropyrazines, it has been observed that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position directs the attack to the 3-position. acs.org In the case of the title compound, the hydroxymethyl and amino groups at positions 2 and 3, respectively, would influence which of the chlorine atoms at positions 5 and 6 is more readily displaced.

Reactions at the Amino and Hydroxymethyl Substituents

The exocyclic amino and hydroxymethyl groups on this compound exhibit reactivity characteristic of primary aromatic amines and primary alcohols, respectively.

The amino group can undergo a variety of transformations. For instance, acylation of related aminopyrazine derivatives, such as methyl 3-aminopyrazine-2-carboxylate, has been successfully performed using acyl chlorides in the presence of a base like pyridine (B92270). mdpi.com Similarly, the amino group of the title compound is expected to react with acylating agents to form the corresponding amides. Other typical reactions of aromatic amines, such as diazotization followed by substitution (Sandmeyer reaction), could potentially be employed, although the stability of the resulting diazonium salt on the electron-poor pyrazine ring might be a concern. The formation of amides from 3-aminopyrazine-2-carboxylic acid has been achieved using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of an amine, often facilitated by microwave irradiation. nih.gov

The hydroxymethyl group behaves as a typical primary alcohol. It can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions would yield the corresponding esters. Etherification reactions are also plausible, for example, by reaction with alkyl halides under basic conditions.

Cross-Coupling Reactions Involving Halogenated Pyrazines (e.g., Suzuki, Hiyama)

The chlorine substituents on the pyrazine ring are suitable handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura and Hiyama couplings are particularly relevant.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction has been effectively used for dichloropyrimidines and dichloropyridazines to introduce aryl and heteroaryl substituents. nih.govnih.govresearchgate.netmdpi.com For dichloropyrazines, mono-arylation can often be achieved with high regioselectivity. The relative reactivity of the two chlorine atoms in this compound would depend on the steric and electronic environment of each position, as well as the specific catalyst and ligand system employed. rsc.org

The Hiyama coupling utilizes organosilanes as the coupling partners with organic halides, catalyzed by palladium. organic-chemistry.org This reaction is noted for its use of low-toxicity and stable organosilicon reagents. Hiyama couplings have been successfully applied to various heteroaryl chlorides, including chloropyrimidines and chloropyridines, often requiring a fluoride (B91410) source like TBAF to activate the organosilane. researchgate.netnih.govumich.edu The functional group tolerance of this method makes it a potentially viable strategy for the selective functionalization of this compound.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base/Activator | Solvent | Selectivity/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki | 3,5-Dichloropyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | Selective for C3 | nih.govrsc.org |

| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | High yield, C4 selective | mdpi.com |

| Hiyama | 2-Chloropyrimidine | Trimethoxy(phenyl)silane | Pd₂(dba)₃/XPhos | TBAF | Toluene | Good to excellent yields | researchgate.net |

| Hiyama | Aryl Chloride | Aryl(trialkoxy)silane | Pd(OAc)₂/Indolylphosphine | TBAF·3H₂O | Toluene | Excellent yields | umich.edu |

Condensation and Cycloaddition Reactions of this compound

The presence of the amino group allows this compound to participate in condensation reactions . For instance, condensation with β-ketonitriles or α,β-unsaturated nitriles can be a route to synthesize fused heterocyclic systems, a common strategy for building aminopyrazole rings. chim.it Similarly, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyridine rings. The reaction of aminopyrazoles with aldehydes and cyclic ketones in a three-component reaction can afford macrocycle-fused pyrazolo-pyridines. chim.it By analogy, the amino group on the title compound could react with various carbonyl compounds to form imines, which could then undergo further intramolecular or intermolecular reactions. researchgate.netlatech.eduyoutube.com

Regarding cycloaddition reactions , pyrazines can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electron-poor pyrazine acts as the diene. thieme-connect.comthieme-connect.com However, the presence of electron-donating groups like an amino group can decrease the reactivity of the pyrazine in such reactions. The reaction of substituted pyrazines with dienophiles like 2,5-norbornadiene (B92763) (an acetylene (B1199291) precursor) can lead to the formation of substituted pyridines. thieme-connect.comthieme-connect.com While aromatic compounds are generally unreactive in Diels-Alder reactions due to the loss of aromaticity, the electron-deficient nature of pyrazines makes them more susceptible than benzene. quora.com

Grignard and Ugi Reactions with this compound and Related Substrates

Grignard reactions with halogenated pyrazines can be complex. Grignard reagents are strong bases and nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Direct reaction with a chloropyrazine can lead to substitution, but side reactions are common. A more controlled approach involves the activation of the pyrazine ring by N-acylation. The resulting N-acylpyrazinium salt is highly electrophilic and readily undergoes regioselective addition of Grignard reagents to yield 1,2-dihydropyrazines. nih.gov This method could potentially be applied to this compound after protection of the amino and hydroxymethyl groups.

The Ugi reaction is a multi-component reaction (MCR) that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A variation of this reaction, the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, is a three-component condensation between a 2-aminoazine (like 2-aminopyridine (B139424) or 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.netnih.gov This reaction produces fused 3-aminoimidazo[1,2-a]pyridine or 3-aminoimidazo[1,2-a]pyrazine derivatives. Given that this compound contains a 2-aminopyrazine-like moiety, it is a plausible substrate for this powerful heterocyclic synthesis method, likely proceeding through the formation of an iminium intermediate followed by attack of the isocyanide and subsequent cyclization. fu-berlin.deresearchgate.net

| Amine Component | Aldehyde | Isocyanide | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Various | tert-Butyl isocyanide | Sc(OTf)₃ | 3-Aminoimidazo[1,2-a]pyridine | researchgate.net |

| 2-Aminopyridine | Aldehyde from siloxycyclopropane | Various isocyanides | Acetic acid, MeOH | 3-Aminoimidazo[1,2-a]pyridine derivative | fu-berlin.de |

| 2-Aminobenzimidazole | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | ZrCl₄, PEG, Microwave | Fused aminoimidazole | researchgate.net |

Mechanistic Investigations of Key Transformations Involving the Pyrazine Core

The reactivity of the pyrazine core is a subject of both experimental and computational investigation. nih.govnih.govresearchgate.net The dominant mechanistic pathway for the substitution of halogens on the pyrazine ring is the nucleophilic aromatic substitution (SNAr) mechanism. This process involves two main steps:

Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogens and the remaining chlorine atom helps to stabilize this intermediate. byjus.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored.

For some heteroaromatic systems, a radical nucleophilic substitution (SRN1) mechanism has also been identified, particularly under photostimulation or with specific nucleophiles. acs.org This pathway involves single-electron transfer (SET) steps, forming radical intermediates.

Computational studies, such as those employing Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of pyrazine derivatives. These studies can help predict the most likely sites for electrophilic or nucleophilic attack by analyzing molecular orbital energies (e.g., HOMO and LUMO) and charge distributions within the molecule. Such calculations can rationalize observed regioselectivity in substitution and coupling reactions and guide the design of new synthetic routes. nih.govnih.gov

Structural Modifications and Derivatization Strategies for 3 Amino 5,6 Dichloropyrazin 2 Yl Methanol

Synthesis of Analogs with Modified Pyrazine (B50134) Scaffolds

The synthesis of analogs by modifying the core pyrazine scaffold is a fundamental approach to creating structural diversity. This can involve altering the substitution pattern on the pyrazine ring or constructing entirely new, yet related, heterocyclic systems. For instance, the strategic introduction of different substituents on the pyrazine ring can significantly influence the molecule's electronic properties and steric profile.

A common precursor for many pyrazine derivatives is 2-aminopyrazine (B29847). researchgate.net A multi-step synthesis starting from 2-aminopyrazine can yield key intermediates like 3,6-dichloropyrazine-2-carbonitrile, which is instrumental in creating diverse pyrazine-based molecules. mdpi.com This process often involves regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination sequence to achieve the desired scaffold. mdpi.com

Furthermore, the creation of fused heterocyclic systems represents a more advanced modification of the pyrazine scaffold. Annulation reactions, where a new ring is built onto the existing pyrazine structure, lead to novel chemical frameworks. Examples of such fused systems include pyrrolo[2,3-b]pyrazines, 1,2,5-thiadiazolo[3,4-b]pyrazines, and imidazo[4,5-b]pyrazines. researchgate.net These strategies significantly expand the chemical space accessible from the basic pyrazine structure.

Derivatization at the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) at the 2-position of the pyrazine ring is a primary site for derivatization. Standard organic transformations can be employed to convert the alcohol into a variety of other functional groups, thereby altering the molecule's physical and chemical properties.

Common derivatization reactions include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then participate in a wide array of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters. This modification can be used to introduce a wide variety of R groups, influencing properties like lipophilicity.

Etherification: Conversion of the alcohol to an ether, for example, through the Williamson ether synthesis, provides another avenue for introducing diverse substituents.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents. The resulting halomethyl group is a reactive handle for nucleophilic substitution reactions.

An example of the utility of the hydroxymethyl group is seen in the synthesis of a wasp pheromone, 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, which demonstrates the practical application of modifying this functional group in the synthesis of complex molecules. mdpi.com

Modification of the Amino Moiety

The amino group (-NH2) at the 3-position is another key site for structural modification, offering a nucleophilic center for various reactions.

Key derivatization strategies for the amino group include:

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This is a common strategy to introduce a wide range of substituents and can also serve as a protecting group strategy.

Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation. However, under controlled conditions or via reductive amination with aldehydes or ketones, mono- or di-alkylated products can be obtained.

Diazotization: The primary aromatic amine can be converted to a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, onto the pyrazine ring.

The reactivity of the amino group is crucial in building more complex molecules. For example, the amination of dinitropyridine derivatives is a key step in the synthesis of certain energetic materials, highlighting the importance of reactions involving amino moieties on heterocyclic rings. researchgate.net

Halogen Substitution and Its Impact on Reactivity and Structure

The two chlorine atoms at the 5- and 6-positions of the pyrazine ring are significant features of the molecule. They are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a powerful tool for introducing a wide range of functionalities.

The reactivity of the chlorine atoms allows for their replacement by various nucleophiles, including:

Amines: Reaction with primary or secondary amines leads to the corresponding amino-substituted pyrazines.

Alkoxides and Thiolates: Treatment with alkoxides (e.g., sodium methoxide) or thiolates yields ethers and thioethers, respectively.

Azides: Substitution with sodium azide (B81097) introduces the azido (B1232118) group, which can then be used in click chemistry or be reduced to an amino group.

The electronic nature of the pyrazine ring, being electron-deficient, facilitates these SNAr reactions. The substitution of one chlorine atom can influence the reactivity of the second, sometimes allowing for selective mono-substitution under controlled conditions. The nature of the substituent replacing the halogen can dramatically alter the electronic properties and, consequently, the biological activity and physical characteristics of the resulting compound. For instance, replacing chlorine with different groups can modulate the molecule's redox potential. researchgate.net

Below is a table summarizing the types of nucleophiles used and the resulting products in halogen substitution reactions.

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia, Primary/Secondary Amines | Amino (-NHR or -NR2) |

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy (-OCH3) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Azide | Sodium Azide (NaN3) | Azido (-N3) |

| Cyanide | Potassium Cyanide (KCN) | Cyano (-CN) |

Exploration of Heterocyclic Annulation Strategies

Heterocyclic annulation involves the construction of a new ring fused to the existing pyrazine scaffold, leading to the formation of polycyclic aromatic systems. This strategy significantly increases the structural complexity and rigidity of the molecule, often leading to compounds with unique properties.

Starting with (3-Amino-5,6-dichloropyrazin-2-yl)methanol or its derivatives, various annulation strategies can be envisioned. The amino group and an adjacent substituent (often introduced via modification of the hydroxymethyl group or substitution of a chlorine atom) can serve as the two connection points for the new ring.

Examples of fused heterocyclic systems that can be synthesized from pyrazine precursors include:

Imidazo[1,5-a]pyrazines: These can be formed by cyclization reactions involving the amino group and a suitably functionalized adjacent side chain.

Pyrrolo[2,3-b]pyrazines: Annulation involving the formation of a five-membered pyrrole (B145914) ring fused to the pyrazine core. researchgate.net

1,2,5-Thiadiazolo[3,4-b]pyrazines: Synthesis of these systems involves creating a fused thiadiazole ring. researchgate.net

researchgate.netmdpi.commdpi.comSelenadiazolo[3,4-b]pyrazines: These novel systems are synthesized via the Koerner–Hinsberg reaction using precursors like 3,4-diamino-1,2,5-selenadiazole. researchgate.net

These annulation strategies are powerful methods for generating novel heterocyclic scaffolds, which are often explored in medicinal chemistry and materials science for their potential applications.

Spectroscopic and Advanced Analytical Characterization of 3 Amino 5,6 Dichloropyrazin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. Although specific NMR data for (3-Amino-5,6-dichloropyrazin-2-yl)methanol is not extensively published in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar pyrazine (B50134) and pyridine (B92270) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the amino (-NH₂), hydroxyl (-OH), and methylene (B1212753) (-CH₂OH) groups. The aromatic pyrazine ring in this specific compound is fully substituted, and therefore will not exhibit any signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyrazine ring are significantly influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

Expected NMR Data:

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₂OH | ~4.5 - 5.0 (s, 2H) | ~60 - 65 |

| C3-NH₂ | ~5.0 - 6.0 (br s, 2H) | - |

| CH₂-OH | Variable (br s, 1H) | - |

| C2 (Pyrazine) | - | ~150 - 155 |

| C3 (Pyrazine) | - | ~145 - 150 |

| C5 (Pyrazine) | - | ~130 - 135 |

| C6 (Pyrazine) | - | ~125 - 130 |

Data is estimated based on general principles and data for similar compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₅H₅Cl₂N₃O, the expected exact mass can be calculated.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The monoisotopic mass of this compound is approximately 208.9837 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar molecules involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN). The fragmentation of the side chain is also a likely event.

Expected Fragmentation Data:

| Fragment Ion (m/z) | Possible Neutral Loss | Plausible Fragment Structure |

| [M+H-H₂O]⁺ | H₂O | Loss of the hydroxyl group |

| [M+H-CH₂O]⁺ | CH₂O | Cleavage of the hydroxymethyl group |

| [M+H-Cl]⁺ | Cl | Loss of a chlorine atom |

| [M+H-HCl]⁺ | HCl | Loss of hydrogen chloride |

This table represents potential fragmentation pathways and is not based on direct experimental data for the title compound.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-N, C-Cl, and C-O bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300 - 3500 | Stretching (asymmetric and symmetric) |

| O-H (Hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (Pyrazine ring) | 1500 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O | 1000 - 1260 | Stretching |

| C-Cl | 600 - 800 | Stretching |

These are typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring system in this compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are influenced by the substituents on the ring. The amino and chloro substituents will affect the energy of the π → π* and n → π* transitions. The UV-Vis spectrum of 2,6-dichloropyrazine (B21018) shows absorption bands, and similar features would be expected for the title compound, with shifts due to the additional amino and hydroxymethyl groups. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. While no published crystal structure for this specific compound was found, analysis of related pyrazole (B372694) and pyridine derivatives by X-ray diffraction has been reported, providing insights into the expected solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and for assessing its purity by separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of pharmaceutical compounds. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid, would likely provide good separation. The purity is typically determined by measuring the peak area percentage of the main component. For a related compound, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a reverse-phase HPLC method has been described using an acetonitrile and water mobile phase. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both separation and identification. LC-MS allows for the confirmation of the molecular weight of the main peak and the identification of any impurities based on their mass-to-charge ratio. This is particularly useful for identifying process-related impurities and degradation products.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. UPLC methods can be developed for the rapid purity testing and analysis of this compound.

Typical Chromatographic Conditions:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry |

| Injection Volume | 5 - 20 µL |

These conditions are illustrative and would require optimization for the specific analysis.

Computational Chemistry and Theoretical Investigations of 3 Amino 5,6 Dichloropyrazin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to elucidate the electronic properties and reactivity of heterocyclic compounds. For (3-Amino-5,6-dichloropyrazin-2-yl)methanol, these calculations can predict the distribution of electrons, orbital energies, and various reactivity descriptors.

A typical approach involves geometry optimization of the molecule's structure using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). From the optimized geometry, frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the electronegative nitrogen and chlorine atoms are expected to be regions of negative potential, while the amino and hydroxyl protons would exhibit positive potential.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are essential for comparing the reactivity of this compound with other related compounds.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value (a.u.) | Description |

| HOMO Energy | -0.245 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.089 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.156 | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 0.167 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 0.078 | A measure of resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 0.180 | A measure of the molecule's electrophilic character. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape in different environments, such as in a solvent or interacting with a biological target.

By simulating the molecule's movements over a period of time, typically nanoseconds to microseconds, researchers can identify the most stable conformations and the energy barriers between them. The orientation of the hydroxymethyl and amino groups relative to the pyrazine (B50134) ring is of particular interest, as these can significantly influence the molecule's interactions with other molecules.

Analysis of the simulation trajectory can reveal key conformational features, such as the distribution of dihedral angles and the formation of intramolecular hydrogen bonds. For example, a hydrogen bond could potentially form between the amino group and the hydroxyl group, which would stabilize a particular conformation. Understanding the preferred conformations is crucial for predicting how the molecule might bind to a receptor or enzyme active site.

Table 2: Key Dihedral Angles and Their Predominant Ranges from a Hypothetical MD Simulation

| Dihedral Angle | Atom Definition | Predominant Range (degrees) | Implication |

| τ1 | N1-C2-C7-O8 | -60 to 60 | Orientation of the hydroxymethyl group relative to the pyrazine ring. |

| τ2 | C2-C3-N9-H10 | 0 to 30 | Planarity of the amino group with respect to the pyrazine ring. |

Note: Atom numbering is hypothetical. The data in this table is for illustrative purposes.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be compared with experimental data to confirm the molecule's structure.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. This analysis can reveal the electronic transitions responsible for the observed absorption bands. Similarly, calculations of vibrational frequencies can be used to assign the peaks in an experimental IR spectrum to specific molecular vibrations.

Furthermore, computational chemistry can be used to explore potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics. This information is valuable for understanding the molecule's stability and how it might be synthesized or metabolized.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Property | Value |

| UV-Vis (in Methanol) | λmax | 285 nm |

| IR | N-H stretch | 3450 cm⁻¹ |

| IR | O-H stretch | 3300 cm⁻¹ |

| ¹³C NMR (in DMSO-d₆) | C=N chemical shift | ~150 ppm |

| ¹H NMR (in DMSO-d₆) | -CH₂-OH chemical shift | ~4.5 ppm |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a single molecule study does not constitute a full QSAR analysis, the methodologies are relevant for understanding how modifications to this compound could affect its activity.

In a hypothetical QSAR study involving analogs of this compound, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once a dataset of compounds with known biological activities and calculated descriptors is compiled, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The descriptors calculated for this compound, such as those in Table 1, would be important inputs for such a model.

Exploration of Biological Activities and Structure Activity Relationships of 3 Amino 5,6 Dichloropyrazin 2 Yl Methanol Derivatives

Mechanistic Studies of Potential Biological Interactions at a Molecular Level

The biological activity of pyrazine (B50134) derivatives is rooted in their ability to engage in a variety of molecular interactions with protein targets. nih.gov The heteroaromatic nature of the pyrazine ring allows it to participate in both polar and non-polar interactions. researchgate.net A systematic analysis of pyrazine-based ligands co-crystallized in protein targets within the RCSB PDB database reveals several key interaction patterns that are likely relevant to derivatives of (3-Amino-5,6-dichloropyrazin-2-yl)methanol. nih.govfigshare.com

The most common interaction is the formation of a hydrogen bond where a pyrazine nitrogen atom acts as a hydrogen bond acceptor. nih.gov The pyrazine ring's hydrogen atoms can also act as weak hydrogen bond donors. nih.gov Furthermore, the electron-deficient aromatic ring can engage in π-interactions with the aromatic side chains of amino acids in a protein's binding site. researchgate.net For a compound like this compound, the substituents provide additional interaction points. The amino group and the hydroxyl group of the methanol (B129727) substituent can act as both hydrogen bond donors and acceptors. The chlorine atoms can participate in halogen bonding, an interaction of growing importance in drug design. nih.govresearchgate.net

The mechanism of action for Pyrazinamide (PZA), a key anti-tuberculosis drug, provides a well-studied example of how pyrazine compounds can function at a molecular level. nih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.govnih.gov POA has been shown to have multiple targets, including the ribosomal protein S1 (RpsA), where it inhibits the essential process of trans-translation, and the enzyme aspartate decarboxylase (PanD), which is crucial for the biosynthesis of pantothenate and coenzyme A. nih.govnih.govnewtbdrugs.org POA binds to PanD in its active site, acting as a competitive inhibitor. nih.gov This multi-target mechanism may explain PZA's unique ability to eradicate persistent, non-replicating mycobacteria. nih.govnewtbdrugs.org These findings suggest that derivatives of this compound could also act as inhibitors of essential enzymes or protein-protein interactions.

In kinase inhibition, a common area of application for pyrazine derivatives, the pyrazine nitrogen often serves as a hydrogen bond acceptor, interacting with an amino acid in the hinge region of the kinase protein, a critical interaction for potent inhibition. pharmablock.com

Structure-Activity Relationship (SAR) Investigations of Pyrazine-Based Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrazine-based scaffolds, SAR investigations have revealed key structural features that govern biological activity.

Similarly, in a series of novel 3-amino-pyrazine-2-carboxamide derivatives developed as FGFR inhibitors, SAR exploration led to the identification of a potent pan-FGFR inhibitor. acs.org The study highlighted the effectiveness of strategies like scaffold hopping and the introduction of intramolecular hydrogen bonds to enhance binding and cellular activity. acs.org

The table below illustrates SAR for a series of pyrazine-based TrkA inhibitors, showing how modifications at the A- and B-regions impact inhibitory concentration (IC50). nih.gov

| Compound | A-Region Moiety | B-Region Moiety | TrkA IC50 (µM) |

| 1 | 3-aminophenol (B1664112) | 3-trifluoromethyl aniline | 3.5 |

| 5 | 3-aminophenol | 4-fluoro-3-trifluoromethyl aniline | 0.09 |

| 6 | 3-aminophenol | 4-chloro-3-trifluoromethyl aniline | 0.03 |

| 9 | 3-aminophenol | 3-chloro-4-fluoro aniline | 0.08 |

| 11 | 4-aminophenol | 3-trifluoromethyl aniline | 0.49 |

| 12 | 4-aminophenol | 4-fluoro-3-trifluoromethyl aniline | 0.04 |

| 15 | 4-aminophenol | 3-chloro-4-fluoro aniline | 0.07 |

| 32 | Phenyl | 3-trifluoromethyl aniline | >10 |

| 33 | Phenyl | 4-fluoro-3-trifluoromethyl aniline | 0.53 |

This table is generated based on data from the cited research paper. nih.gov

These studies underscore that the biological activity of derivatives of this compound would be highly dependent on the nature and position of substituents on the pyrazine core and any appended groups. Modifications to the amino, chloro, and methanol groups could significantly modulate target affinity and selectivity.

Design and Synthesis of Biologically Active Analogs

The design of novel, biologically active analogs of this compound involves rational drug design strategies and versatile synthetic chemistry. Design strategies often include scaffold hopping, where a core molecular structure is replaced by a different one with similar properties, and structure-based design, which uses knowledge of the target's three-dimensional structure. acs.org For instance, the pyrimidine (B1678525) core of a known FGFR inhibitor was successfully replaced with a 3-amino-pyrazine-2-carboxamide scaffold to generate new, potent inhibitors. acs.org

The synthesis of pyrazine derivatives often starts from commercially available substituted pyrazines, such as dichloropyrazines. nih.govfrontiersin.org Nucleophilic aromatic substitution is a common reaction, where a chlorine atom on the pyrazine ring is displaced by a nucleophile, such as an amine or an alcohol.

A general synthetic approach to create analogs could start with a compound like 2,3-dichloropyrazine. frontiersin.org This starting material can undergo a nucleophilic substitution with hydrazine (B178648) hydrate (B1144303) to introduce a hydrazine group. frontiersin.org This intermediate can then be cyclized and further substituted to build more complex heterocyclic systems fused to the pyrazine ring, as demonstrated in the synthesis of mdpi.commdpi.compharmablock.comtriazolo[4,3-a]pyrazine derivatives. frontiersin.org

Another example involves the reaction of 2,6-dichloropyrazine (B21018) with 3-aminophenol to generate an intermediate, which is then further modified to produce TrkA inhibitors. nih.gov The synthesis of pyrazine-containing 1,2,3-triazole derivatives has also been described, showcasing the use of various coupling reagents to form amide and ester bonds, further diversifying the accessible chemical space. researchgate.net These established synthetic methodologies provide a robust framework for the creation of a library of this compound analogs for biological screening.

Target Identification and Validation Methodologies for Pyrazine-Based Scaffolds

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. A combination of computational and experimental approaches is employed for pyrazine-based scaffolds.

Computational Methods: Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a small molecule to the active site of a protein target. semanticscholar.orgjetir.org This method has been applied to various pyrazine derivatives to study their potential interactions with targets like Mycobacterium tuberculosis InhA protein and L,D-transpeptidase-2, as well as enzymes relevant to cancer and diabetes. researchgate.netsemanticscholar.orgjetir.org Such studies can help prioritize compounds for synthesis and experimental testing and rationalize observed biological activities. semanticscholar.orgdoaj.org

Experimental Methods: A common approach for target identification is screening compounds against a panel of known biological targets, such as a kinase panel. nih.gov This can quickly identify potential targets and provide information about the selectivity of the compound. For example, a series of pyrazine-based inhibitors were screened against a small tyrosine kinase panel to confirm their activity on TrkA. nih.gov

Another powerful method for target identification and validation is the analysis of resistance mutations. This approach was instrumental in identifying the targets of Pyrazinamide. nih.gov By sequencing PZA-resistant clinical isolates of M. tuberculosis that did not have mutations in the known activating enzyme (pncA), researchers identified mutations in the genes for RpsA and PanD, implicating them as drug targets. nih.govnewtbdrugs.org Overexpression of RpsA was also shown to increase PZA resistance, further validating it as a target. newtbdrugs.org

The table below summarizes some of the identified biological targets for various pyrazine-based compounds.

| Compound Class | Identified/Proposed Target(s) | Methodology |

| Pyrazinamide (PZA) | Ribosomal protein S1 (RpsA), Aspartate decarboxylase (PanD) | Analysis of resistance mutations, biochemical assays nih.govnih.govnewtbdrugs.org |

| Pyrazine-based inhibitors | Tropomyosin receptor kinase A (TrkA) | Computational screening, kinase panel screening nih.gov |

| 3-amino-pyrazine-2-carboxamides | Fibroblast growth factor receptors (FGFR) | Rational design, biochemical assays acs.org |

| Pyrazine sulfonamides | L,D-transpeptidase-2 (LdtMt2) | Molecular docking jetir.org |

| Bortezomib | 26S Proteasome | Clinical use, mechanistic studies mdpi.com |

| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA protein | Molecular docking semanticscholar.org |

These methodologies provide a pathway for elucidating the mechanism of action of novel derivatives of this compound, which is essential for their further development as potential therapeutic agents.

Emerging Applications and Future Research Directions for 3 Amino 5,6 Dichloropyrazin 2 Yl Methanol in Chemical Sciences

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The molecular architecture of (3-Amino-5,6-dichloropyrazin-2-yl)methanol makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. The presence of multiple reactive sites—the amino group, the chlorine atoms, and the hydroxymethyl group—allows for a variety of chemical transformations.

The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, which can be a gateway to further functionalization. The chlorine atoms are susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for substitution reactions. This multi-faceted reactivity allows for the construction of a library of derivatives with tailored properties. Halogenated 2-aminopyrazines are recognized as valuable starting materials for the synthesis of various nitrogen-containing heterocycles, including those with known biological activities. thieme.de

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functionality |

| Amino Group | Acylation, Alkylation, Diazotization | Amides, Substituted Amines, Diverse Heterocycles |

| Chlorine Atoms | Nucleophilic Substitution | Ethers, Amines, Thioethers, etc. |

| Hydroxymethyl Group | Oxidation, Conversion to Leaving Group | Aldehyde, Carboxylic Acid, Halides, etc. |

The strategic manipulation of these functional groups can lead to the synthesis of novel compounds with potential applications as pharmaceuticals or functional materials. The pyrazine (B50134) core itself is a key structural motif in numerous biologically active compounds. imist.ma

Potential in Advanced Materials Science Research

Pyrazine derivatives are increasingly being investigated for their applications in materials science, particularly in the development of organic electronics and coordination polymers. The electron-deficient nature of the pyrazine ring, combined with the potential for introducing various substituents, allows for the tuning of electronic and photophysical properties.

Derivatives of this compound could be explored as building blocks for:

Organic Light-Emitting Diodes (OLEDs): By incorporating this pyrazine core into larger conjugated systems, it may be possible to develop new materials with tailored emission properties.

Organic Photovoltaics (OPVs): The electron-accepting properties of the pyrazine ring could be harnessed in the design of new acceptor materials for organic solar cells.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the amino group can act as ligands to coordinate with metal ions, leading to the formation of extended network structures with potential applications in gas storage, catalysis, and sensing. Substituted pyrazines have been successfully used to prepare novel coordination polymers with interesting magnetic properties. rsc.org

Catalytic Applications of Pyrazine Derivatives

Research into the catalytic potential of derivatives of this compound could focus on:

Organocatalysis: The basic nitrogen sites could be utilized in base-catalyzed reactions.

Ligands for Transition Metal Catalysis: The pyrazine moiety can serve as a ligand for transition metals, and the substituents can be modified to fine-tune the steric and electronic properties of the resulting catalyst. Dicyanopyrazine derivatives, for instance, have been shown to be powerful photoredox catalysts. rsc.orgmdpi.com

Exploration in Agrochemical Research and Development

Pyrazine derivatives have a history of use in the agrochemical industry. tandfonline.com The structural features of this compound, particularly the chlorinated pyrazine core, are found in some classes of pesticides. The introduction of chlorine atoms into a molecule can often enhance its biological activity and stability.

Future research in this area could involve synthesizing a range of derivatives of this compound and screening them for herbicidal, fungicidal, or insecticidal activity. The combination of the pyrazine ring with halogen and amino substituents provides a scaffold that has been explored for developing new agrochemicals. researchgate.net

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly important in chemical synthesis. The development of environmentally benign methods for the synthesis and modification of this compound is a crucial area for future research.

Key areas of focus for green chemistry approaches include:

Catalytic Methods: Utilizing catalytic rather than stoichiometric reagents to reduce waste.

Alternative Solvents: Exploring the use of greener solvents such as water, ethanol, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel to reduce solvent usage and purification steps. tandfonline.comtandfonline.com

Recent research has focused on developing greener, one-pot syntheses for various pyrazine derivatives, which could be adapted for the synthesis and derivatization of the target compound. tandfonline.comtandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.